Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
“Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C10H10N2O3S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources. For a detailed analysis, it would be beneficial to refer to peer-reviewed papers and technical documents related to this compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.328 . For more detailed physical and chemical properties, it would be beneficial to refer to resources like the Material Safety Data Sheet (MSDS) or other technical documents .Scientific Research Applications
Antitumor Activity
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate and its derivatives have shown significant antitumor activities. A study by Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives, exhibiting potent anticancer activity comparable to doxorubicin on multiple human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Synthesis of Novel Compounds
The compound has been utilized in synthesizing novel heterocyclic compounds. Raja and Perumal (2006) described a multi-component synthesis process involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate, leading to the creation of novel tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones (Raja & Perumal, 2006).
Development of Dual Inhibitors
Gangjee et al. (2008) synthesized a series of compounds using a related chemical structure, aiming to develop dual inhibitors for thymidylate synthase and dihydrofolate reductase. These compounds demonstrated significant inhibitory activity against human enzymes, showing potential as antitumor agents (Gangjee et al., 2008).
Pharmaceutical Applications
Several studies have explored the pharmaceutical applications of this compound. For instance, Jakubkienė et al. (2002) synthesized derivatives exhibiting notable anti-inflammatory activity, outperforming conventional anti-inflammatory drugs like acetylsalicylic acid in some cases (Jakubkienė et al., 2002).
Synthesis of Heterocyclic Enaminonitriles
Hachiyama et al. (1983) worked on synthesizing heterocyclic enaminonitriles, using related structures and demonstrating the versatility of these compounds in organic synthesis (Hachiyama et al., 1983).
Biological Activity
Youssef et al. (2011) synthesized derivatives of thiazolo[3,2-a]pyrimidines, demonstrating significant biocidal properties against various microorganisms, including bacteria and fungi (Youssef et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have diverse biological activities . They have been found to inhibit certain enzymes, such as kinases, which play crucial roles in cellular signaling pathways.
Mode of Action
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis, all of which are regulated by kinases.
Result of Action
As a potential kinase inhibitor, it could potentially halt cell growth and induce apoptosis, thereby exhibiting anti-cancer properties.
Properties
IUPAC Name |
ethyl 2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-2-15-7(13)5-17-10-11-6-3-4-16-8(6)9(14)12-10/h3-4H,2,5H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRHXZKSZVCQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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